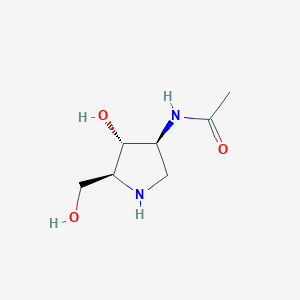
2-Acetamido-1,4-imino-1,2,4-trideoxi-L-arabinitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is a biochemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . This compound is primarily used in proteomics research and has shown potential as an inhibitor of bacterial glycosidases. Its unique structure makes it a valuable tool in the development of novel antibiotics.
Aplicaciones Científicas De Investigación
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol has several scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Industry: Employed in the production of biochemical reagents and as a tool in proteomics research.
Mecanismo De Acción
Target of Action
The primary target of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is bacterial glycosidases . These enzymes play a crucial role in the metabolism of bacteria, breaking down complex carbohydrates into simple sugars.
Mode of Action
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol acts as an inhibitor of bacterial glycosidases . It binds to these enzymes, preventing them from catalyzing the breakdown of carbohydrates. This disruption in the metabolic process can lead to the death of the bacteria.
Result of Action
The inhibition of bacterial glycosidases by 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol leads to a disruption in the bacteria’s metabolic processes . This can result in the death of the bacteria, making this compound a potential candidate for the development of novel antibiotics, especially against drug-resistant strains .
Análisis Bioquímico
Biochemical Properties
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial glycosidases. These enzymes are essential for the breakdown of glycosidic bonds in carbohydrates. By inhibiting these enzymes, 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol disrupts the metabolic processes of bacteria, thereby impeding their growth and proliferation. This interaction is primarily characterized by the binding of the compound to the active site of the glycosidases, preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol on various cell types are profound. In bacterial cells, this compound inhibits essential enzymatic activities, leading to impaired cell wall synthesis and ultimately cell death. In mammalian cells, studies have shown that it can influence cell signaling pathways and gene expression, although these effects are less pronounced compared to its impact on bacterial cells. The compound’s ability to modulate cellular metabolism and gene expression highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol exerts its effects through competitive inhibition of glycosidases. The compound mimics the natural substrate of these enzymes, binding to their active sites and preventing the actual substrate from undergoing catalysis. This inhibition disrupts the normal metabolic processes of bacteria, leading to their eventual death. Additionally, the compound has been observed to induce changes in gene expression related to stress responses and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Its degradation can occur under extreme pH conditions or prolonged exposure to high temperatures. Long-term studies have shown that continuous exposure to the compound can lead to adaptive responses in bacterial populations, although these are typically associated with reduced fitness .
Dosage Effects in Animal Models
In animal models, the effects of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol vary with dosage . At low doses, the compound effectively inhibits bacterial growth without significant adverse effects on the host. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases, altering the metabolic flux and leading to the accumulation of unmetabolized substrates. This disruption in metabolic pathways can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells, 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution across cellular compartments. Its localization within cells is crucial for its inhibitory activity, as it needs to reach the target enzymes to exert its effects .
Subcellular Localization
The subcellular localization of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is primarily within the cytoplasm, where it interacts with glycosidases . The compound’s activity is influenced by its ability to access these enzymes, which are often localized in specific cellular compartments. Post-translational modifications and targeting signals may also play a role in directing the compound to its site of action .
Métodos De Preparación
The synthesis of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative.
Acetylation: The sugar derivative undergoes acetylation to introduce the acetamido group.
Reduction: The compound is then reduced to form the imino group.
Deoxygenation: The final step involves deoxygenation to yield 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol.
Análisis De Reacciones Químicas
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Comparación Con Compuestos Similares
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol can be compared with other glycosidase inhibitors such as:
1-Deoxynojirimycin: Another glycosidase inhibitor with a similar mechanism of action but different structural features.
Castanospermine: A natural glycosidase inhibitor with broader activity against various glycosidases.
Miglitol: A pharmaceutical glycosidase inhibitor used in the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11)/t5-,6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNSHFFZNRICG-LYFYHCNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C1O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@H]([C@@H]1O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does LABNAc interact with its target and what are the downstream effects?
A1: LABNAc is a potent pyrrolidine inhibitor of hexosaminidases []. While the exact mechanism isn't detailed in the provided abstracts, we know that imino sugars like LABNAc can mimic the natural substrate of hexosaminidases, leading to their inhibition. This inhibition can disrupt lysosomal function, causing the storage of oligosaccharides and glycosphingolipids within the lysosome [].
Q2: What are the known in vitro effects of LABNAc?
A2: Treatment of cells with imino sugars, like LABNAc, leads to the lysosomal storage of both oligosaccharides and glycosphingolipids []. This suggests that LABNAc's inhibition of hexosaminidases disrupts normal lysosomal degradation pathways, leading to the accumulation of these molecules within the cell.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Phenanthrene-[U-13C]](/img/new.no-structure.jpg)


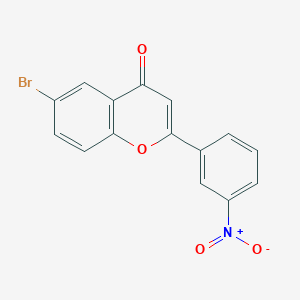
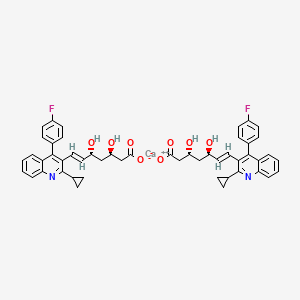
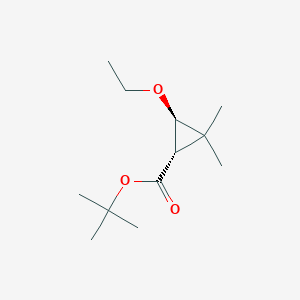

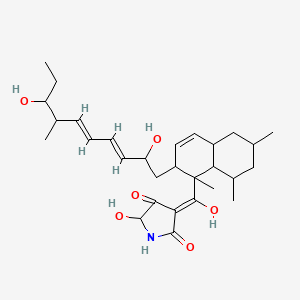
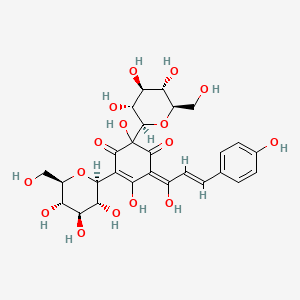
![1-[4-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B1146121.png)
